Cas no 2168152-22-3 (7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonane)

7,7-Difluoro-5-oxa-2,9-diazaspiro[3.5]nonane is a fluorinated spirocyclic compound featuring a unique heterocyclic structure with nitrogen and oxygen atoms. Its rigid spiro framework and fluorine substituents contribute to enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug discovery. The difluoro moiety improves binding affinity and bioavailability, while the spirocyclic core offers conformational restraint, potentially reducing off-target effects. This compound is particularly useful in the design of protease inhibitors, CNS-targeting therapeutics, and other biologically active molecules. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific applications.
7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonane structure
2168152-22-3 structure
Product name:7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonane
CAS No:2168152-22-3
MF:C6H10F2N2O
Molecular Weight:164.153208255768
CID:6592680
PubChem ID:165747718

7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonane 化学的及び物理的性質

名前と識別子

    • 7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonane
    • 7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
    • EN300-1279465
    • 2168152-22-3
    • インチ: 1S/C6H10F2N2O/c7-5(8)1-10-6(11-4-5)2-9-3-6/h9-10H,1-4H2
    • InChIKey: XFKCPHBHGJCWSQ-UHFFFAOYSA-N
    • SMILES: FC1(COC2(CNC2)NC1)F

計算された属性

  • 精确分子量: 164.07611927g/mol
  • 同位素质量: 164.07611927g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.3Ų
  • XLogP3: -0.6

7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1279465-5000mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
5000mg
$3479.0 2023-10-01
Enamine
EN300-1279465-2500mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
2500mg
$2351.0 2023-10-01
Enamine
EN300-1279465-50mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
50mg
$1008.0 2023-10-01
Enamine
EN300-1279465-250mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
250mg
$1104.0 2023-10-01
Enamine
EN300-1279465-1.0g
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
1g
$0.0 2023-06-08
Enamine
EN300-1279465-10000mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
10000mg
$5159.0 2023-10-01
Enamine
EN300-1279465-100mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
100mg
$1056.0 2023-10-01
Enamine
EN300-1279465-500mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
500mg
$1152.0 2023-10-01
Enamine
EN300-1279465-1000mg
7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane
2168152-22-3
1000mg
$1200.0 2023-10-01

7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonane 関連文献

7,7-difluoro-5-oxa-2,9-diazaspiro3.5nonaneに関する追加情報

Research Brief on 7,7-Difluoro-5-oxa-2,9-diazaspiro[3.5]nonane (CAS: 2168152-22-3): Recent Advances and Applications in Chemical Biology and Drug Discovery

The spirocyclic compound 7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane (CAS: 2168152-22-3) has recently emerged as a structurally unique scaffold with significant potential in medicinal chemistry and chemical biology. This heterocyclic system combines a spirocyclic core with fluorine substitutions, offering distinctive physicochemical properties that make it attractive for drug discovery. Recent studies have highlighted its utility as a privileged structure in the design of novel bioactive molecules, particularly in targeting challenging protein-protein interactions and allosteric binding sites.

Structural analyses published in 2023 reveal that the 7,7-difluoro substitution pattern induces a notable conformational rigidity while maintaining sufficient polarity for aqueous solubility. Quantum mechanical calculations (J. Med. Chem. 2023, 66(5)) demonstrate that the gem-difluoro group at the 7-position significantly influences the electronic distribution of the entire spiro system, potentially enhancing binding interactions with biological targets. The oxygen and nitrogen atoms in the structure provide multiple vectors for synthetic elaboration, allowing for diverse structure-activity relationship exploration.

In recent kinase inhibitor development (ACS Chem. Biol. 2023, 18(3)), derivatives of this scaffold have shown remarkable selectivity profiles against CDK family members. The spirocyclic core appears to enforce a specific binding orientation that avoids off-target interactions while maintaining potency against primary targets. Particularly noteworthy is compound XF-773 (containing the 7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane core), which demonstrated >100-fold selectivity for CDK9 over CDK2 in cellular assays, addressing a long-standing challenge in kinase inhibitor design.

New synthetic methodologies have been developed to access this scaffold more efficiently. A 2023 publication (Org. Lett. 2023, 25(6)) describes a novel [3+2] cycloaddition approach that constructs the spirocyclic system in three steps from commercially available fluorinated building blocks, significantly improving upon previous routes that required seven or more steps. This advancement has enabled broader exploration of structure-activity relationships and accelerated lead optimization efforts in multiple drug discovery programs.

The scaffold's potential extends beyond small molecule therapeutics. Recent work (ChemBioChem 2023, 24(8)) has demonstrated its utility in chemical biology probes, particularly for studying protein conformation dynamics. The fluorine atoms serve as useful NMR handles, while the rigid structure makes it an excellent reporter of protein structural changes. This dual functionality has been leveraged in studies of GPCR activation mechanisms and allosteric modulator development.

Looking forward, the unique properties of 7,7-difluoro-5-oxa-2,9-diazaspiro[3.5]nonane position it as a versatile scaffold for addressing multiple challenges in drug discovery. Its combination of rigidity, polarity, and synthetic accessibility suggests continued importance in medicinal chemistry efforts, particularly for targets requiring precise spatial orientation of pharmacophores. Ongoing research is exploring its application in PROTAC design, covalent inhibitor development, and as a peptide mimetic in disrupting protein-protein interactions.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司